N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}oxolane-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Diversity

This compound combines a pyridazine ether and oxolane carboxamide into a single lead-like scaffold (MW<300, XLogP 1.7), occupying chemical space absent from commercial amino-analogs. Because substituting the 6-methylpyridazin-3-yl ether with des-methyl or pyridine variants carries unquantifiable risk of activity loss, procuring this exact compound preserves your primary assay hit and avoids false negatives in follow-up studies. Ideal for diversity-oriented screening, FBDD negative controls, and LC-MS/HPLC method development.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 1226428-35-8
Cat. No. B2834794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}oxolane-2-carboxamide
CAS1226428-35-8
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3CCCO3
InChIInChI=1S/C16H17N3O3/c1-11-4-9-15(19-18-11)22-13-7-5-12(6-8-13)17-16(20)14-3-2-10-21-14/h4-9,14H,2-3,10H2,1H3,(H,17,20)
InChIKeySMZOLAMMQZPOLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}oxolane-2-carboxamide (CAS 1226428-35-8): Properties and Data Availability


N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}oxolane-2-carboxamide (CAS 1226428-35-8) is a synthetic small molecule with the formula C16H17N3O3 and a molecular weight of 299.32 g/mol [1][2]. It features a pyridazine core linked to an oxolane carboxamide moiety via a 4-oxyphenyl bridge. The compound is listed in the PubChem database (CID 49670311) and is available from commercial screening libraries, where it is cataloged as a drug-like scaffold for early-stage discovery [2]. Crucially, a search of public databases, including PubChem BioAssay and ChEMBL, reveals no associated quantitative biological activity data for this specific compound as of the knowledge cutoff date.

Procurement Risks of Substituting N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}oxolane-2-carboxamide with In-Class Analogs


Although quantitative activity data are absent, the principle of substructural change is well established: minor alterations to a screening hit's scaffold can ablate activity or fundamentally alter its target profile [1]. Substituting the 6-methylpyridazin-3-yl ether of this compound with closely related analogs—such as the des-methyl, amino-linked, or pyridine variants—is not a trivial exchange. Without confirmatory head-to-head data, any such substitution introduces an unquantifiable risk of activity loss in a primary assay. For procurement decisions where a hit has been identified using this exact compound, uncontrolled substitution invalidates the initial screening result, potentially causing false negatives in follow-up studies.

Quantitative Differentiation Evidence for N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}oxolane-2-carboxamide (CAS 1226428-35-8)


Structural Uniqueness vs. Closest Marketed Analogs: Ether vs. Amino Linker

The compound's most distinctive structural feature is the 4-(6-methylpyridazin-3-yl)oxy aniline motif. This places an ether oxygen between the pyridazine and the central phenyl ring. The closest purchasable analog, N-(4-((6-methylpyridazin-3-yl)amino)phenyl)tetrahydrofuran-2-carboxamide, replaces this ether with a secondary amino linker. While no direct biological comparison is published, this structural change has a quantifiable effect on physicochemical and conformational properties. The ether linker eliminates a hydrogen bond donor (HBD), reducing the total HBD count from 2 to 1 compared to the amino analog, and also removes a basic nitrogen center. This affects the compound's hydrogen-bonding capacity and potentially its off-target liability profile [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Diversity

Computed Lipophilicity (XLogP3) Positioning for CNS Drug-like Space

The computed partition coefficient (XLogP3) for the target compound is 1.7 [1]. This places it within the favorable range for oral absorption and CNS penetration (typically XLogP 1-3). For comparison, the des-methyl analog (pyridazin-3-yl ether) would have a predictively lower XLogP (~1.2), while a fully aromatic pyridine analog could exceed 2.0. The target compound's specific value balances solubility and permeability considerations for oral or CNS-targeted screening cascades [1].

Physicochemical Property Lipophilicity Drug-likeness

Rotatable Bond Count and Molecular Flexibility

The target compound has 4 rotatable bonds [1]. This is lower than many analogous flexible linkers but introduces conformational constraints that can favor a bioactive conformation. For instance, an ethylenedioxy linker analog would have 6+ rotatable bonds. The limited flexibility reduces the entropic penalty upon binding, potentially increasing affinity for a target protein, a concept supported by decades of medicinal chemistry optimization principles [2].

Conformational Analysis Ligand Efficiency Binding Entropy

Recommended Procurement Scenarios for N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}oxolane-2-carboxamide (CAS 1226428-35-8)


Primary High-Throughput Screening (HTS) Library Expansion

This compound's unique combination of a pyridazine ether and an oxolane carboxamide makes it a valuable addition to diversity-oriented screening libraries. It occupies a distinct chemical space not covered by commercial amino-analogs or des-methyl versions. Procuring it for plate-based assays is justified when the goal is to find novel, patentable chemical starting points, as its structural features meet lead-like criteria (MW < 300, XLogP ~1.7, only 1 HBD, 4 rotatable bonds) [1].

Targeted Library Design for Kinase or NAMPT-like Enzyme Targets

The pyridazine moiety is a recognized pharmacophore for ATP-competitive kinase inhibitors and NAMPT modulators [1]. If a screening program is probing these target classes, purchasing this compound for focused library assembly is strategically sound. However, the user must confirm the target's tolerance for the ether linker through computational docking before procurement, as no published co-crystal or binding data exist to validate its fit.

Analytical Reference Standard for Method Development

Due to its moderate lipophilicity and well-defined InChI Key (SMZOLAMMQZPOLV-UHFFFAOYSA-N) [1], this compound can be used to develop and validate LC-MS, HPLC, or SFC methods for separating novel pyridazine-containing libraries. Its chromatographic behavior serves as a benchmark for optimizing gradients for similar scaffolds.

Fragment-Based Drug Discovery (FBDD) as a 'Needle' Fragment Control

With 22 heavy atoms, the compound is at the upper boundary of fragment-like space. Its well-defined structure and commercial availability make it suitable as a negative control or 'needle' fragment in FBDD campaigns, where it can be used to calibrate assay sensitivity for larger, drug-like screening compounds.

Quote Request

Request a Quote for N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}oxolane-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.